Bis[4-(oxolan-2-yl)butan-2-yl] hexanedioate
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Overview
Description
Bis[4-(oxolan-2-yl)butan-2-yl] hexanedioate is an organic compound with the molecular formula C22H38O6. It is known for its unique structure, which includes oxolane (tetrahydrofuran) rings and hexanedioate (adipate) groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis[4-(oxolan-2-yl)butan-2-yl] hexanedioate typically involves the esterification of hexanedioic acid (adipic acid) with 4-(oxolan-2-yl)butan-2-ol. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Bis[4-(oxolan-2-yl)butan-2-yl] hexanedioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Adipic acid derivatives or ketones.
Reduction: Corresponding alcohols.
Substitution: Various substituted esters or amides.
Scientific Research Applications
Bis[4-(oxolan-2-yl)butan-2-yl] hexanedioate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Bis[4-(oxolan-2-yl)butan-2-yl] hexanedioate involves its interaction with molecular targets through its ester and oxolane groups. These interactions can influence various biochemical pathways, leading to its observed effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Bis(2-ethylhexyl) adipate: Another ester of adipic acid, commonly used as a plasticizer.
Diisodecyl adipate: Similar in structure but with different alkyl groups, used in similar applications.
Uniqueness
Bis[4-(oxolan-2-yl)butan-2-yl] hexanedioate is unique due to its incorporation of oxolane rings, which can impart distinct chemical and physical properties compared to other adipate esters. This uniqueness makes it valuable for specific applications in materials science and organic synthesis .
Properties
CAS No. |
5453-25-8 |
---|---|
Molecular Formula |
C22H38O6 |
Molecular Weight |
398.5 g/mol |
IUPAC Name |
bis[4-(oxolan-2-yl)butan-2-yl] hexanedioate |
InChI |
InChI=1S/C22H38O6/c1-17(11-13-19-7-5-15-25-19)27-21(23)9-3-4-10-22(24)28-18(2)12-14-20-8-6-16-26-20/h17-20H,3-16H2,1-2H3 |
InChI Key |
WTKXGQXWHJXYJA-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC1CCCO1)OC(=O)CCCCC(=O)OC(C)CCC2CCCO2 |
Origin of Product |
United States |
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